An In-depth Technical Guide to the Physicochemical Properties ofTriazolo[4,3-a]pyridin-8-ylmethanol
An In-depth Technical Guide to the Physicochemical Properties ofTriazolo[4,3-a]pyridin-8-ylmethanol
An In-depth Technical Guide to the Physicochemical Properties of[1][2][3]Triazolo[4,3-a]pyridin-8-ylmethanol
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of[1][2][3]Triazolo[4,3-a]pyridin-8-ylmethanol (CAS 1823349-14-9), a heterocyclic compound of interest in medicinal chemistry and drug discovery.[4][5][6][7] Due to the limited availability of specific experimental data for this exact molecule, this guide emphasizes the foundational principles and detailed experimental protocols for characterizing such compounds. By examining the properties of the parent[1][2][3]triazolo[4,3-a]pyridine scaffold and related derivatives, we establish a robust framework for researchers to predict, measure, and interpret the key physicochemical parameters that govern the behavior and therapeutic potential of this and similar molecules.
Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[4][6] These molecules have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[5][8] The fusion of a triazole and a pyridine ring creates a unique electronic and steric environment, making it an attractive core for designing novel therapeutic agents.[4][6] The specific compound,[1][2][3]Triazolo[4,3-a]pyridin-8-ylmethanol, introduces a hydroxymethyl group, which is anticipated to significantly influence its solubility, hydrogen bonding capacity, and metabolic stability. A thorough understanding of its physicochemical properties is therefore a critical first step in any drug development program.
Molecular Structure and Core Properties
While specific, experimentally-derived data for[1][2][3]Triazolo[4,3-a]pyridin-8-ylmethanol is not extensively published, we can infer its fundamental properties from its constituent parts and related analogs.
| Property | Predicted/Inferred Value | Importance in Drug Discovery |
| Molecular Formula | C₇H₇N₃O | Defines the elemental composition and molecular weight. |
| Molecular Weight | 149.15 g/mol | Influences diffusion, bioavailability, and adherence to "Rule of 5" guidelines. |
| Appearance | Likely a solid at room temperature.[1] | Affects handling, formulation, and storage. |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | Key for target binding interactions and aqueous solubility. |
| Hydrogen Bond Acceptors | 3 (from the nitrogen atoms and hydroxyl oxygen) | Crucial for molecular recognition by biological targets. |
| Rotatable Bonds | 1 (the C-C bond of the hydroxymethyl group) | Impacts conformational flexibility and binding entropy. |
Lipophilicity (LogP/LogD): A Critical Determinant of Drug-like Character
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most influential physicochemical properties in drug discovery.[9] It governs a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The partition coefficient (LogP) and distribution coefficient (LogD) are the standard measures of lipophilicity.
Theoretical Prediction of LogP
Various computational methods can provide an initial estimate of a compound's LogP value.[2][10][11] These algorithms are typically based on atomic or fragmental contributions.[2][9] For[1][2][3]Triazolo[4,3-a]pyridin-8-ylmethanol, the presence of the polar hydroxymethyl group is expected to decrease its lipophilicity compared to the unsubstituted parent scaffold.
Experimental Determination of LogP/LogD: The Shake-Flask Method
The "gold standard" for LogP determination remains the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.[9]
Protocol: Shake-Flask Method for LogP/LogD Determination
-
Preparation of Phases: Saturate n-octanol with water and, separately, water (or a buffer of desired pH for LogD) with n-octanol. Allow the phases to separate completely.[12]
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.
-
Partitioning: Add a known volume of the n-octanol phase to the aqueous solution of the compound.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.
-
Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Causality Behind Experimental Choices:
-
n-Octanol: This solvent is chosen as it is believed to be a good mimic of the lipid bilayer of cell membranes.
-
Pre-saturation: Saturating each phase with the other ensures that the volume of each phase does not change significantly during the experiment due to mutual dissolution.
-
Buffering (for LogD): For ionizable compounds, measuring the distribution at a physiological pH (e.g., 7.4) provides a more biologically relevant LogD value.
Workflow for LogP/LogD Determination
Caption: Workflow for experimental LogP/LogD determination.
Aqueous Solubility: A Prerequisite for Bioavailability
For a drug to be effective, it must first dissolve in the aqueous environment of the gastrointestinal tract to be absorbed. Poor aqueous solubility is a major hurdle in drug development.
Factors Influencing Solubility
The solubility of[1][2][3]Triazolo[4,3-a]pyridin-8-ylmethanol will be influenced by:
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state.
-
Hydration Energy: The favorable interactions between the molecule and water. The hydroxymethyl group and the nitrogen atoms of the triazolopyridine core are expected to contribute positively to hydration.[2]
Experimental Determination of Thermodynamic Solubility
Protocol: Equilibrium Shake-Flask Method for Solubility
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).
Self-Validating System: To ensure that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility is confirmed when consecutive measurements yield the same concentration.
Ionization Constant (pKa): Understanding the Charge State
The pKa of a molecule dictates its charge state at a given pH. This is critical for its solubility, permeability, and interaction with biological targets. The[1][2][3]triazolo[4,3-a]pyridine scaffold contains basic nitrogen atoms, making the compound likely to be a weak base.
Experimental Determination of pKa: Potentiometric Titration
Protocol: Potentiometric Titration
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. Specialized software is often used to analyze the data and derive the pKa value(s).
Thermal Properties: Melting Point and Thermal Stability
Thermal analysis provides information about the physical state, purity, and stability of a compound.[13][14]
Melting Point (Mp)
The melting point is a fundamental physical property that is indicative of a compound's purity. For crystalline solids, a sharp melting range is expected.
Experimental Determination:
-
Capillary Melting Point Apparatus: A small amount of the powdered sample is packed into a capillary tube and heated in a calibrated apparatus. The temperature range over which the sample melts is recorded.[15][16]
-
Differential Scanning Calorimetry (DSC): This technique provides a more detailed thermal profile, showing the melting endotherm and allowing for the determination of the heat of fusion.[14] The onset of the melting peak is typically reported as the melting point.
Thermal Stability
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[14] This analysis reveals the decomposition temperature of the compound and can indicate the presence of solvates or hydrates. For many triazole derivatives, decomposition is often observed at temperatures above 200°C.[13][14]
Spectroscopic Characterization
A full characterization of[1][2][3]Triazolo[4,3-a]pyridin-8-ylmethanol requires a suite of spectroscopic techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.[4][13][8][15][16][17][18][19][20][21][22] The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the pyridine ring, the triazole proton, and the protons of the hydroxymethyl group.
-
Mass Spectrometry (MS): MS provides the accurate mass of the molecule, confirming its elemental composition.[4][13][17][18][21][22] High-resolution mass spectrometry (HRMS) is particularly valuable for unambiguous formula determination.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule.[19][22][23][24] Key absorbances would be expected for the O-H stretch of the alcohol and the C=N and C=C stretches of the heterocyclic rings.
Conclusion: A Framework for Characterization
This guide has outlined the essential physicochemical properties of[1][2][3]Triazolo[4,3-a]pyridin-8-ylmethanol and provided a detailed framework for their experimental determination. While specific data for this molecule is emerging, the principles and protocols described herein are fundamental to the characterization of any novel chemical entity in a drug discovery pipeline. A thorough understanding and empirical measurement of these properties are indispensable for making informed decisions, optimizing lead compounds, and ultimately developing safe and effective medicines.
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